molecular formula C15H23N3O B5379754 4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine

4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine

Cat. No. B5379754
M. Wt: 261.36 g/mol
InChI Key: YRNJNHGZFOVGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine, also known as CP-544326, is a synthetic compound that belongs to the pyrimidine class of drugs. It was first synthesized in 2004 and has since been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine works by inhibiting the reuptake of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in the regulation of mood, behavior, and cognition. It also works by binding to the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, mood, and cognition.
Biochemical and Physiological Effects
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine has been found to have various biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can improve mood, behavior, and cognition. It has also been found to have analgesic effects, which can reduce pain perception. Additionally, it has been found to have neuroprotective effects, which can protect the brain from damage caused by various insults, including ischemia and oxidative stress.

Advantages and Limitations for Lab Experiments

4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine has several advantages and limitations for lab experiments. One advantage is that it has been found to have activity against various targets, which can make it useful for studying the role of these targets in various physiological processes. Another advantage is that it has been found to have neuroprotective effects, which can make it useful for studying the mechanisms underlying neuroprotection. One limitation is that it has not been extensively studied in humans, which can limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine. One direction is to further study its potential therapeutic applications, including its potential use in the treatment of various neurological and psychiatric disorders. Another direction is to study its mechanisms of action in more detail, including its effects on various signaling pathways and its interactions with other molecules. Additionally, further research is needed to determine its safety and efficacy in humans, which can help to determine its potential as a therapeutic agent.

Synthesis Methods

4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine is synthesized through a multi-step process that involves the reaction of various reagents under specific conditions. The synthesis begins with the reaction of cyclopentylmagnesium bromide with 2-bromo-1-(tetrahydrofuran-2-ylmethyl)pyrimidin-4(1H)-one, followed by the reaction of the resulting cyclopentyl-2-(tetrahydrofuran-2-ylmethyl)pyrimidin-4(1H)-one with methylmagnesium bromide. The final step involves the reaction of the resulting cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine with 2-bromo-4-chloropyrimidine.

Scientific Research Applications

4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine has been the subject of scientific research due to its potential therapeutic applications. It has been found to have activity against various targets, including the dopamine transporter, the serotonin transporter, and the norepinephrine transporter. It has also been found to have activity against the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, mood, and cognition.

properties

IUPAC Name

4-cyclopentyl-N-methyl-N-(oxolan-2-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-18(11-13-7-4-10-19-13)15-16-9-8-14(17-15)12-5-2-3-6-12/h8-9,12-13H,2-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNJNHGZFOVGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)C2=NC=CC(=N2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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